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Concanamycin A

V-ATPase selectivity ATPase pharmacology proton pump inhibition

Concanamycin A is a plecomacrolide macrolide antibiotic isolated from Streptomyces species that functions as a highly selective, cell-permeable inhibitor of vacuolar-type H⁺-ATPases (V-ATPases). It binds directly to the V₀ subunit c of the V-ATPase proton pump, thereby blocking proton translocation and preventing acidification of intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus.

Molecular Formula C46H75NO14
Molecular Weight 866.1 g/mol
CAS No. 80890-47-7
Cat. No. B1669309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConcanamycin A
CAS80890-47-7
SynonymsConcanamycin A;  X 4357 B;  X-4357 B;  X4357 B;  NSC 674620.
Molecular FormulaC46H75NO14
Molecular Weight866.1 g/mol
Structural Identifiers
SMILESCCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O
InChIInChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,46-/m1/s1
InChIKeyDJZCTUVALDDONK-HQMSUKCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Concanamycin A (CAS 80890-47-7): The High-Selectivity V-ATPase Inhibitor for Definitive Proton Pump Studies


Concanamycin A is a plecomacrolide macrolide antibiotic isolated from Streptomyces species that functions as a highly selective, cell-permeable inhibitor of vacuolar-type H⁺-ATPases (V-ATPases). It binds directly to the V₀ subunit c of the V-ATPase proton pump, thereby blocking proton translocation and preventing acidification of intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus [1]. Concanamycin A exhibits >2000-fold selectivity for V-type ATPases over F-type, P-type, and Na⁺/K⁺-ATPases, establishing it as a benchmark tool for dissecting V-ATPase-dependent cellular processes .

Selective V-ATPase inhibitor for proton pump research
Cell-permeable macrolide probe for lysosomal/endosomal acidification studies
Reported selectivity for V-ATPase over other ATPase families (tool selection context)

Why Concanamycin A Cannot Be Interchanged with Other V-ATPase Inhibitors in Critical Experiments


Despite sharing a common V-ATPase target, concanamycin A exhibits distinct binding kinetics, isoform selectivity, and cellular efficacy compared to its closest analogs—including bafilomycin A1, concanamycin B/C, archazolid, and apicularen. Substituting concanamycin A with another V-ATPase inhibitor without accounting for these quantitative differences risks misinterpretation of proton-pump pharmacology, off-target effects, and lysosomal function assays. The following evidence establishes precisely where concanamycin A diverges from its comparators, providing a rational basis for compound selection [1].

Bafilomycin A1
Lower cellular potency and distinct binding kinetics may shift V-ATPase inhibition profiles in cell-based assays; re-titration required.
Archazolid
Shared binding site but different potency can alter proton pump blockade dynamics; not a direct substitute without revalidation.
Apicularen
Binds an independent V-ATPase site; orthogonal inhibition cannot replicate concanamycin A binding pharmacology.

Quantitative Differentiation of Concanamycin A Against Key V-ATPase Inhibitor Comparators


Superior ATPase-Type Selectivity: >2000-Fold Window Over F- and P-Type Pumps

Concanamycin A displays >2000-fold selectivity for V-type H⁺-ATPase (IC₅₀ = 9.2 nM) over F-type ATPase (IC₅₀ > 20,000 nM), P-type H⁺-ATPase (IC₅₀ > 20,000 nM), and porcine Na⁺/K⁺-ATPase (IC₅₀ > 20,000 nM) . In contrast, many V-ATPase inhibitors exhibit narrower selectivity windows, increasing the risk of confounding effects on other ATP-driven pumps.

ATPase-type selectivity
Source review
V-type IC₅₀: 9.2 nM; F‑type, P‑type, Na⁺/K⁺‑ATPase: >20,000 nM
Supports selective V-ATPase inhibition context
Off-target ATPase interference risk low
V-ATPase selectivity ATPase pharmacology proton pump inhibition

Enhanced Cellular Potency: 6.6-Fold Lower Growth Inhibition IC₅₀ vs Bafilomycin A1 in Osteoblasts

In UMR-106 rat osteoblast cells, concanamycin A inhibited cell growth with an IC₅₀ of 0.5 nM, compared to 3.3 nM for bafilomycin A1 rhamnoside—a 6.6-fold difference in potency [1]. Both compounds induced rapid cell rounding (within 6 hours) and cell death by 54 hours, but concanamycin A achieved equivalent antiproliferative effects at substantially lower concentrations.

Osteoblast growth inhibition
Head-to-head
Concanamycin A IC₅₀ 0.5 nM vs bafilomycin A1 3.3 nM (6.6‑fold)
Reported lower antiproliferative concentration
UMR‑106 rat osteoblasts, 24 h exposure
cytotoxicity osteoblast cell proliferation

Distinct Binding Kinetics: IC₅₀ of 0.6 nM in Single-Molecule Proton Pumping vs 0.2 nM for Bafilomycin A1

Single-molecule proton pumping measurements reveal that concanamycin A abolishes proton gradients with an IC₅₀ of 0.6 nM, compared to 0.2 nM for bafilomycin A1 and 41 nM for diphyllin [1]. Despite these differences in potency, both concanamycin A and bafilomycin A1 leave the proton transport rate of active V-ATPases essentially unchanged, indicating they act via mode-switching rather than direct blockade of the proton translocation cycle.

Single‑molecule proton pumping
Head-to-head
IC₅₀: ConA 0.6 nM; BafA1 0.2 nM; Diphyllin 41 nM
Titratable gradient abolition without transport alteration
Mode‑switching mechanism context
single-molecule biophysics V-ATPase mechanism inhibitor kinetics

Higher Potency than Bafilomycin A1 in Anodonta Mantle Epithelium V-ATPase Assay

In crude homogenate from Anodonta cygnea outer mantle epithelium, concanamycin A inhibited V-ATPase activity with an IC₅₀ of 8 nmol mg⁻¹, compared to 14 nmol mg⁻¹ for bafilomycin A1—a 1.75-fold greater potency [1]. At a fixed concentration of 10 μM, both compounds inhibited 50–60% of total ATPase activity.

V-ATPase enzymatic activity
Head-to-head
8 nmol mg⁻¹ (ConA) vs 14 nmol mg⁻¹ (BafA1); 1.75‑fold
Reported higher enzymatic inhibition per unit mass
Anodonta mantle homogenate, pH 7.0–7.4
comparative pharmacology V-ATPase enzymatic activity macrolide inhibitors

Class-Level Superiority: Concanamycins Are More Specific V-ATPase Inhibitors than Bafilomycins

A comprehensive structure-activity study comparing bafilomycins and concanamycins concluded that the 18-membered macrolide concanamycins are generally better and more specific inhibitors of membrane-bound V-ATPases than the bafilomycins [1]. This class-level inference is supported by the fact that concanamycin A binds with higher affinity to the V₀ subunit c and exhibits less cross-reactivity with P-type ATPases.

Class‑level specificity
Class-level inference
Concanamycins reported as more specific V-ATPase inhibitors than bafilomycins
Class‑level selection context
Structure‑activity review
structure-activity relationship plecomacrolide V-ATPase inhibitor class

Shared Binding Site with Archazolid, Distinct from Apicularen: Mechanistic Implications

Competition binding studies using a radiolabeled concanamycin derivative (I-concanolide A) demonstrated that archazolid A prevents labeling of V₀ subunit c, indicating a shared or overlapping binding site with concanamycin A [1]. In contrast, apicularen A does not compete for this site, adhering to an independent binding region at the interface of V₀ subunits a and c [2].

Binding site competition
Head-to-head
ConA and archazolid A compete; apicularen A does not compete
Orthogonal binding‑site distinction
Radioligand competition assay
V-ATPase inhibitor binding c-ring pharmacology apicularen

High-Value Research Applications for Concanamycin A Based on Quantitative Evidence


V-ATPase Selectivity Profiling in Multi-ATPase Cellular Systems

Use concanamycin A when the experimental system contains multiple ATPase types (e.g., F-type mitochondrial ATPase, P-type plasma membrane ATPase) and exclusive V-ATPase inhibition is required. The >2000-fold selectivity window ensures that observed phenotypes are attributable to V-ATPase blockade rather than off-target pump inhibition.

Low-Nanomolar Cytotoxicity Studies in Osteoblast and Cancer Cell Models

Concanamycin A achieves potent antiproliferative effects at sub-nanomolar concentrations (IC₅₀ = 0.5 nM in UMR-106 osteoblasts ). This makes it the compound of choice for experiments where minimal compound carryover, reduced solvent exposure, or avoidance of high-dose artifacts is critical.

Single-Molecule V-ATPase Mechanistic Dissection

For biophysical studies of V-ATPase proton pumping at the single-molecule level, concanamycin A provides a well-characterized IC₅₀ of 0.6 nM for gradient abolition , enabling precise titration of inhibition without altering the fundamental proton transport rate of active enzymes.

Orthogonal V-ATPase Inhibition Strategies Using Apicularen

Concanamycin A binds the canonical plecomacrolide site on V₀ subunit c . Apicularen A binds an independent site [1]. Combining these two inhibitors enables orthogonal V-ATPase blockade studies to distinguish binding-site-specific effects or to achieve more complete pump inhibition than either compound alone.

Application
Selection Property
Validation Focus
V-ATPase selectivity profiling in multi-ATPase systems
ATPase-type selectivity window
Off-target pump interference review
Cell growth inhibition studies (osteoblast, cancer models)
Low-nanomolar antiproliferative profile
Cell model endpoint review
Single-molecule V-ATPase mechanistic dissection
Proton gradient abolition kinetics
Inhibitor titration and mode-switching analysis
Orthogonal V-ATPase inhibition strategies
Binding site orthogonality (with apicularen)
Combinatorial V-ATPase blockade design

Technical Documentation Hub

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26 linked technical documents
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